

Comparative Analysis of Ethyl Bromopyrazole Carboxylates: A Guide for Researchers

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Compound of Interest

Compound Name: ethyl 4-bromo-1H-pyrazole-3-carboxylate

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For researchers, scientists, and professionals in drug development, access to comprehensive characterization data is crucial for the efficient identification and utilization of chemical compounds. This guide provides a comparative overview of the characterization data for **ethyl 4-bromo-1H-pyrazole-3-carboxylate** and its closely related structural isomers and parent compound. While experimental data for **ethyl 4-bromo-1H-pyrazole-3-carboxylate** is not readily available in the reviewed literature, this guide compiles existing data for its analogs to serve as a valuable reference. The comparison focuses on key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and physical properties.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the available physicochemical and spectroscopic data for **ethyl 4-bromo-1H-pyrazole-3-carboxylate** and its selected alternatives.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Appearance	Melting Point (°C)
Ethyl 4-bromo-1H-pyrazole-3-carboxylate	C ₆ H ₇ BrN ₂ O ₂	219.04	5932-34-3	Data not available	Data not available
Ethyl 3-bromo-1H-pyrazole-4-carboxylate	C ₆ H ₇ BrN ₂ O ₂	219.04	1353100-91-0	Brown oil (partially solidified)[1]	Data not available
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate	C ₆ H ₆ Br ₂ N ₂ O ₂	297.94	Not available	White solid[2]	Data not available
Ethyl pyrazole-4-carboxylate	C ₆ H ₈ N ₂ O ₂	140.14	37622-90-5	White to pale yellow crystalline powder	78-80

Table 2: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
Ethyl 4-bromo-1H-pyrazole-3-carboxylate	Data not available	Data not available
Ethyl 3-bromo-1H-pyrazole-4-carboxylate	CDCl ₃	9.78 (br. s, 1H, NH), 8.10 (br. s, 1H, pyrazole-H), 4.33 (q, J = 7.22 Hz, 2H, CH ₂), 1.36 (m, 3H, CH ₃)[1]
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate	DMSO-d ₆	1.30 (t, J=7.07 Hz, 3H, CH ₃), 4.26 (q, J=7.13 Hz, 2H, CH ₂) [2]
Ethyl pyrazole-4-carboxylate	CDCl ₃	8.08 (s, 2H, pyrazole-H), 5.30 (s, 1H, NH), 4.31 (q, 2H, CH ₂), 1.36 (t, 3H, CH ₃)

Table 3: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
Ethyl 4-bromo-1H-pyrazole-3-carboxylate	Data not available	Data not available
Ethyl 3-bromo-1H-pyrazole-4-carboxylate	Data not available	Data not available
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate	DMSO-d ₆	14.5, 60.8, 111.4, 160.6[2]
Ethyl pyrazole-4-carboxylate	Data not available	Data not available

Table 4: Mass Spectrometry Data

Compound	Ionization Method	m/z
Ethyl 4-bromo-1H-pyrazole-3-carboxylate	Data not available	Data not available
Ethyl 3-bromo-1H-pyrazole-4-carboxylate	Data not available	Data not available
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate	UPLC/MS	298.7[2]
Ethyl pyrazole-4-carboxylate	Data not available	Data not available

Experimental Protocols

Detailed experimental procedures are essential for the replication of results and the synthesis of these compounds for further research.

Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate[1]

To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol) and copper(II) bromide (7.2 g, 32 mmol) in acetonitrile (65 mL) at 0°C, isoamyl nitrite (12 mL, 86 mmol) was slowly added. The reaction mixture was then heated to 50°C and stirred overnight. After cooling to room temperature, the reaction was quenched with 1 N aqueous hydrochloric acid (150 mL). The product was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the title compound as a brown oil that partially solidified.

Synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate[2]

In a 100 mL reactor, aqueous 2N sodium hydroxide (214.07 mL) was added, followed by acetic acid (24.53 mL) while maintaining the temperature below 25°C. Tetrahydrofuran (100 mL) and ethyl 4-pyrazolecarboxylate (10 g, 71.357 mmol) were then added. The mixture was stirred until all solids dissolved. The reactor was cooled to 10°C, and bromine (7.33 mL, 142.71 mmol) was added dropwise, keeping the internal temperature below 20°C. After stirring for 1 hour, an additional 2 equivalents of bromine (7.33 mL) were added, and the mixture was stirred overnight. Water (5 mL) was added, and the slurry was concentrated. The resulting slurry was

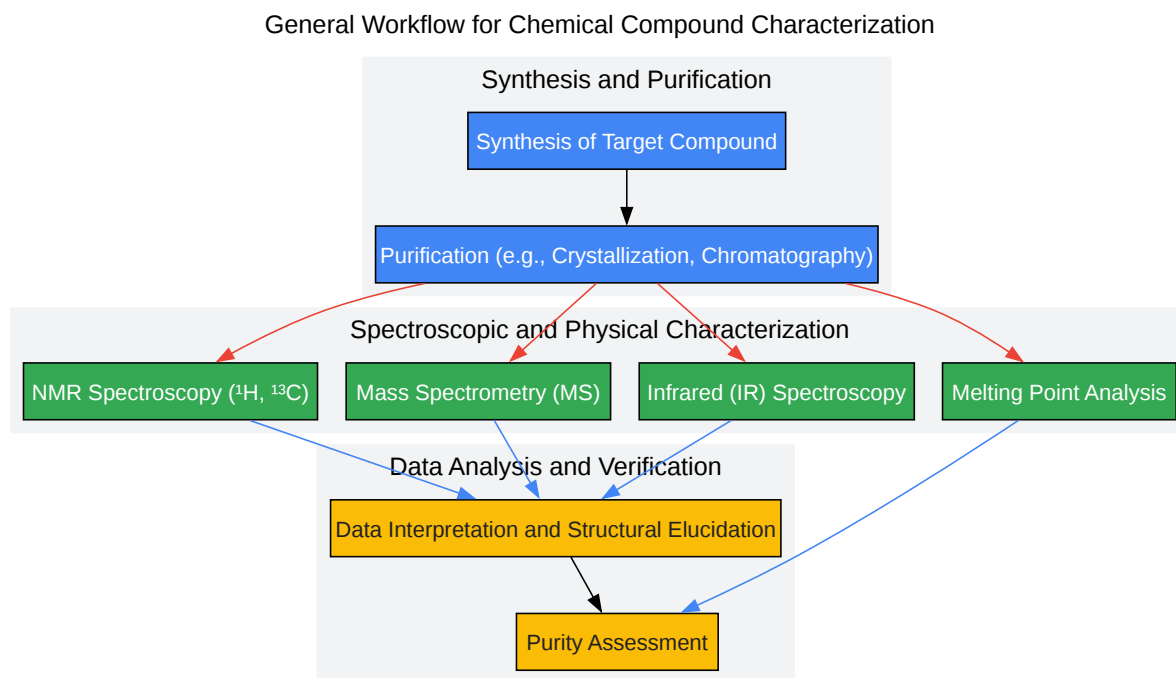
granulated at 20°C, filtered, rinsed with water (50 mL), and dried under vacuum to give the product as a white solid.[2]

Synthesis of Ethyl pyrazole-4-carboxylate

Hydrazine (6.2 g, 193 mmol) was slowly added to a solution of (ethoxycarbonyl)malondialdehyde (27.6 g, 192 mmol) in 150 mL of ethanol under ice bath cooling. The reaction mixture was stirred at room temperature for 17 hours. Ethanol was removed by vacuum distillation, and the residue was purified by silica gel column chromatography (dichloromethane/ethyl acetate) to yield the product as yellow crystals.

Workflow Visualization

The general workflow for the characterization of a synthesized chemical compound is depicted below. This process ensures the identity and purity of the target molecule.



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Caption: Workflow for Synthesis and Characterization.

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